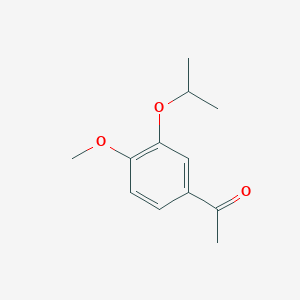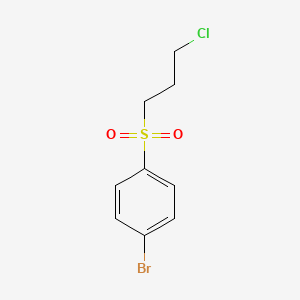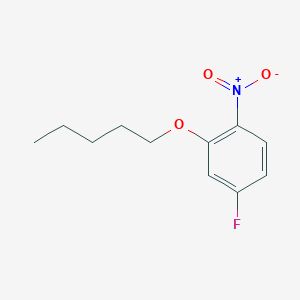
2-Amino-3-phenyl-N-propylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-3-phenyl-N-propylpropanamide hydrochloride is a compound that can be associated with various research areas, including the synthesis of enantiopure derivatives, chemoselective reactions, and the study of molecular structures and their effects on physical properties. Although the provided papers do not directly discuss this compound, they explore closely related compounds and their synthesis, reactions, and structural analysis, which can provide insights into the properties and behaviors of 2-amino-3-phenyl-N-propylpropanamide hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves one-pot methodologies and chemoselective reactions. For instance, the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is achieved through a one-pot process that includes amide formation using Vilsmeier reagent . Similarly, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrates the potential for chemoselective reactions involving nucleophilic centers against various electrophiles . These methodologies could potentially be adapted for the synthesis of 2-amino-3-phenyl-N-propylpropanamide hydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds reveals the influence of substituents on bond distances and electron density distribution. For example, in 2-amino-N-(2-hydroxyphenyl)benzamide, the presence of electron-withdrawing and electron-donating groups leads to variations in bond lengths and nonplanarity of the amide nitrogen atom . This analysis can be extrapolated to understand the molecular geometry and electronic environment of 2-amino-3-phenyl-N-propylpropanamide hydrochloride.
Chemical Reactions Analysis
The reactivity of compounds with similar structures to 2-amino-3-phenyl-N-propylpropanamide hydrochloride has been studied, showing that the presence of multiple nucleophilic centers can lead to chemoselective reactions . This suggests that the compound may also undergo selective reactions with electrophiles, potentially leading to the formation of various derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The studies on related compounds indicate strong hydrogen bonding interactions and the influence of hybridization on the physical properties . These findings can help predict the solubility, melting point, and stability of 2-amino-3-phenyl-N-propylpropanamide hydrochloride. Additionally, the structure-activity relationship analysis of isoxazole derivatives provides insights into the correlation between molecular modifications and biological activities, which could be relevant for the pharmacological potential of 2-amino-3-phenyl-N-propylpropanamide hydrochloride .
Scientific Research Applications
Immunomodulation and Immunosuppression
One of the significant applications of derivatives similar to 2-Amino-3-phenyl-N-propylpropanamide hydrochloride is in the field of immunomodulation and immunosuppression. For instance, derivatives have been synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft. These compounds are structurally simplified from myriocin and have shown potential as immunosuppressive agents for organ transplantation (Kiuchi et al., 2000).
Anticancer Potential
Another critical area of application is in designing anticancer agents. Functionalized amino acid derivatives, including those structurally related to 2-Amino-3-phenyl-N-propylpropanamide hydrochloride, have been synthesized and demonstrated promising cytotoxicity against various human cancer cell lines. These findings suggest the potential of such compounds in developing new anticancer therapies (Kumar et al., 2009).
Antifungal Applications
Computational peptidology, assisted by conceptual density functional theory, has been applied to study new antifungal tripeptides, including derivatives of 2-Amino-3-phenyl-N-propylpropanamide. These studies help in predicting the reactivity descriptors and bioactivity scores of antifungal peptides, aiding in the drug design process for antifungal applications (Flores-Holguín et al., 2019).
Kinetic and Mechanistic Studies
Derivatives of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride have also been studied for their kinetic and mechanistic behaviors in various chemical reactions. Such studies are vital for understanding the drug's metabolism and designing better pharmacological agents with improved efficacy and safety profiles (Mohana & Prasad, 2008).
properties
IUPAC Name |
2-amino-3-phenyl-N-propylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUFRBOHJSXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenyl-N-propylpropanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)






